molecular formula C8H4N2OS B1319588 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile CAS No. 55040-34-1

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile

Cat. No.: B1319588
CAS No.: 55040-34-1
M. Wt: 176.2 g/mol
InChI Key: ZZPNWIRCTPUMKN-UHFFFAOYSA-N
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Description

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound that has garnered significant attention due to its unique chemical and biological properties. This compound is characterized by its molecular formula C8H4N2OS and a molecular weight of 176.2 g/mol . It is primarily used in research and development, particularly in the field of heterocyclic chemistry .

Preparation Methods

The synthesis of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile can be achieved through various synthetic routes. One efficient method involves a domino strategy for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives in water . This method is catalyst-free and utilizes readily available starting materials, making it a green and efficient approach. The reaction conditions typically involve the use of water as the reaction medium and simple crystallization to obtain the final product with yields ranging from 76% to 94% .

Chemical Reactions Analysis

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include cytochrome P450-mediated metabolism and ester bond hydrolysis . The major products formed from these reactions include thiolactone derivatives and other bioactive metabolites .

Scientific Research Applications

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential antimicrobial and antiproliferative activities . Additionally, it is used in the development of new drugs and therapeutic agents due to its unique chemical structure and biological properties .

Mechanism of Action

The mechanism of action of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For example, the biotransformation of prasugrel, a related thienopyridine prodrug, involves ester bond hydrolysis and cytochrome P450-mediated metabolism to form active metabolites . These metabolites exert their effects by inhibiting platelet aggregation and activation .

Comparison with Similar Compounds

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile can be compared with other similar compounds, such as 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile . While both compounds share a similar core structure, the presence of different substituents, such as the bromine atom in the latter, can significantly alter their chemical and biological properties

Biological Activity

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound with the molecular formula C8H4N2OS and a molecular weight of 176.2 g/mol. This compound has been the subject of various studies due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

  • Molecular Formula : C8H4N2OS
  • Molecular Weight : 176.20 g/mol
  • CAS Number : 55040-34-1
  • IUPAC Name : 4-oxo-5H-thieno[3,2-c]pyridine-7-carbonitrile

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. Notably, it has been identified as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in numerous cellular processes including metabolism and cell survival. The compound's mechanism includes competitive inhibition, where it binds to the active site of GSK-3β, thereby preventing substrate phosphorylation.

Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against GSK-3β with an IC50 value in the nanomolar range. This suggests its potential use in treating conditions such as diabetes and neurodegenerative diseases where GSK-3β is implicated.

Enzyme Inhibition Type IC50 (nM)
GSK-3βCompetitive8

Cytotoxicity Studies

In cytotoxicity assays conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), the compound showed variable effects on cell viability. At concentrations up to 10 µM, it did not significantly decrease cell viability, indicating a favorable safety profile for potential therapeutic applications.

Cell Line Concentration (µM) Cell Viability (%)
HT-221>90
HT-2210>85
BV-21>90
BV-210>85

Case Studies

  • GSK-3β Inhibition in Neurodegenerative Disease Models : A study explored the effects of this compound in models of Alzheimer's disease. The compound was found to reduce tau phosphorylation levels, suggesting its potential role in mitigating neurofibrillary tangles associated with Alzheimer's pathology.
  • Anti-inflammatory Effects : Another investigation focused on the compound's anti-inflammatory properties through inhibition of NF-kB signaling pathways. The results indicated a reduction in pro-inflammatory cytokine production, highlighting its potential for treating inflammatory disorders.

Properties

IUPAC Name

4-oxo-5H-thieno[3,2-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2OS/c9-3-5-4-10-8(11)6-1-2-12-7(5)6/h1-2,4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPNWIRCTPUMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593857
Record name 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55040-34-1
Record name 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of diphenyl ether (1.5 L) and trin-butylamine (0.3 L) heated to an equilibrated temperature of 215° C. was dropwise added a solution of 3-cyano-3-thiophen-2-yl-acryloyl azide 23 (85 g, 0.416 mol) in CH2Cl2 (340 mL). The temperature was maintained between 210–215° C. during this time. Following addition, the reaction was stirred a further 30 min, then allowed to cool to room temperature, during which the pure product precipitated from solution. The product was filtered and washed with copious hexane. Drying the precipitate under vacuum provided 58.4 g of 24. 1H NMR (400 MHz, d6-DMSO) δ 12.36 (s, 1H), 8.27 (s, 1H), 7.81 (d, J=5 Hz, 1H), 7.57 (d, J=5 Hz 1H).
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
0.3 L
Type
reactant
Reaction Step One
Name
3-cyano-3-thiophen-2-yl-acryloyl azide
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
340 mL
Type
solvent
Reaction Step Two
Name

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